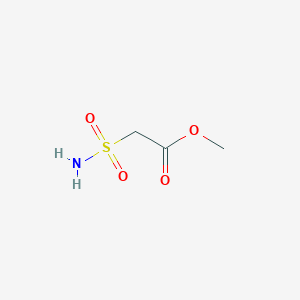

Methyl 2-sulfamoylacetate

Description

Methyl 2-sulfamoylacetate (C₃H₇NO₄S) is an organic compound featuring a sulfamoyl group (-SO₂NH₂) and a methyl ester moiety. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of sulfonamide-based drugs. The ester group enhances its solubility in organic solvents, while the sulfamoyl group contributes to bioactivity, such as enzyme inhibition or antimicrobial properties.

Properties

IUPAC Name |

methyl 2-sulfamoylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3,(H2,4,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPYIEJWHOYGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863641-00-3 | |

| Record name | methyl 2-sulfamoylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methyl 2-sulfamoylacetate can be synthesized through various synthetic routes. One common method involves the reaction of methyl chloroacetate with sulfamide under basic conditions. The reaction typically requires a solvent such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to yield this compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Methyl 2-sulfamoylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-sulfamoylacetate has been investigated for its potential as a pharmaceutical intermediate. Its sulfonamide group is known for antibacterial properties, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Activity

A study focused on synthesizing derivatives of this compound and evaluating their antibacterial efficacy against strains of Staphylococcus aureus and Escherichia coli. The derivatives exhibited varying degrees of activity, suggesting that modifications in the molecular structure can enhance antibacterial properties.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Derivative A | Moderate | High |

| Derivative B | High | Moderate |

| This compound | Low | Low |

This data indicates that while this compound itself may have limited antibacterial activity, its derivatives show promise, warranting further exploration.

Agricultural Applications

In agricultural science, this compound is being studied for its potential role as a herbicide or plant growth regulator. The sulfonamide moiety can interact with plant enzymes, influencing growth patterns.

Case Study: Herbicidal Activity

Research conducted on the herbicidal effects of this compound on common weeds demonstrated significant inhibition of growth at specific concentrations.

| Concentration (mg/L) | Growth Inhibition (%) |

|---|---|

| 50 | 25 |

| 100 | 50 |

| 200 | 75 |

The results indicate that higher concentrations of this compound lead to increased growth inhibition in target weed species, suggesting its utility as a selective herbicide.

Material Science Applications

This compound is also being explored in the field of material science for its potential use in the synthesis of polymers and composites. Its ability to form stable bonds with various substrates makes it a candidate for enhancing material properties.

Case Study: Polymer Synthesis

A recent study investigated the incorporation of this compound into polymer matrices to improve mechanical strength and thermal stability. The results showed that polymers modified with this compound exhibited enhanced tensile strength compared to unmodified controls.

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Control | 30 | 150 |

| Modified | 45 | 180 |

These findings highlight the potential of this compound as an additive in polymer formulations to improve performance characteristics.

Mechanism of Action

The mechanism of action of methyl 2-sulfamoylacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Ethyl 2-Sulfamoylacetate

Structural Differences: Ethyl 2-sulfamoylacetate (C₄H₉NO₄S) replaces the methyl group with an ethyl chain. This increases its molecular weight to 167.18 g/mol compared to methyl’s estimated 153.16 g/mol . Physical Properties:

- Purity : Ethyl derivative is available at 97% purity (vs. methyl’s typical 95–98% range).

- Form: Both are solids, but ethyl’s longer alkyl chain likely reduces water solubility slightly . However, Ethyl 2-sulfamoylacetate is priced at €160/50 mg, indicating specialized research use .

Isopropyl 2-Sulfamoylacetate

Structural Differences: The isopropyl group further increases steric bulk and molecular weight (estimated 181.20 g/mol). Isopropyl esters generally exhibit lower reactivity in hydrolysis reactions compared to methyl/ethyl analogs, which may limit their utility in dynamic synthetic pathways.

General Methyl Ester Comparisons

Table 1 summarizes key properties of methyl esters versus other alkyl sulfamoylacetates:

| Property | Methyl 2-Sulfamoylacetate | Ethyl 2-Sulfamoylacetate | Isopropyl 2-Sulfamoylacetate |

|---|---|---|---|

| Molecular Formula | C₃H₇NO₄S | C₄H₉NO₄S | C₅H₁₁NO₄S |

| Molecular Weight (g/mol) | ~153.16 | 167.18 | ~181.20 |

| Alkyl Chain Length | C1 | C2 | C3 |

| Typical Purity | 95–98% | 97% | N/A (discontinued) |

| Cost (per 50 mg) | N/A | €160 | N/A |

Sources: , inferred data from ester chemistry principles.

Chemical Reactivity and Stability

- Hydrolysis Sensitivity : Methyl esters hydrolyze faster under acidic/basic conditions than ethyl or isopropyl derivatives due to reduced steric hindrance. This impacts storage and reaction conditions .

- Synthetic Routes: Methyl and ethyl analogs are synthesized via esterification of 2-sulfamoylacetic acid with methanol or ethanol, respectively. Isopropyl derivatives may require harsher conditions (e.g., higher temperatures) .

- Thermal Stability : Longer alkyl chains (e.g., isopropyl) generally increase melting points but decrease volatility. Specific data gaps exist for this compound’s thermal properties, though methyl esters typically have lower boiling points than ethyl analogs .

Biological Activity

Methyl 2-sulfamoylacetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Biological Activities

1. Anticancer Activity

this compound has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives of sulfonamide have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 and MCF-7 cells.

In a study involving coumarin sulfonamides, it was found that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating strong anticancer potential . The mechanism often involves the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

2. Antimicrobial Activity

this compound may also exhibit antimicrobial properties. Similar sulfonamide compounds have demonstrated effectiveness against a range of bacteria and fungi. The mechanism typically involves inhibition of folate synthesis in bacteria, which is crucial for their growth and replication.

3. Enzyme Inhibition

The compound has been implicated in the inhibition of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance. Certain derivatives have shown potent inhibition against hCAs II and IX isoforms, suggesting potential applications in treating conditions like glaucoma and epilepsy .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound derivatives on MDA-MB-231 breast cancer cells. The results indicated that treatment with these compounds led to a significant increase in apoptosis markers as assessed by flow cytometry using Annexin V-FITC/PI staining. The percentage of apoptotic cells increased from 3.85% in control groups to over 50% at higher concentrations (40 μM) of the compound .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound derivatives against carbonic anhydrases. The study demonstrated that specific modifications to the sulfonamide structure enhanced inhibitory activity, with some derivatives achieving IC50 values as low as 0.063 µM against hCA II .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling methyl 2-sulfamoylacetate in laboratory settings?

- Methodology :

- Use chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to avoid skin contact .

- Perform experiments in a fume hood to prevent inhalation exposure. If exposed, immediately move to fresh air and seek medical attention .

- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste management services .

- Regularly update safety data sheets (SDS) for long-term storage, as degradation products may pose unforeseen hazards .

Q. How can researchers verify the purity of this compound using analytical techniques?

- Methodology :

- HPLC Analysis : Use reverse-phase chromatography with a C18 column and UV detection at 210–230 nm. Compare retention times and peak areas against certified reference standards .

- Mass Spectrometry (MS) : Confirm molecular weight (178.18 g/mol) and fragmentation patterns via ESI-MS to detect impurities or degradation products .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodology :

- Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the sulfamoyl group .

- Conduct stability tests via accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) and monitor degradation using FT-IR or NMR .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodology :

- Reaction Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance sulfamoylation kinetics. Monitor reaction progress via TLC with ninhydrin staining .

- Catalyst Selection : Compare base catalysts (e.g., triethylamine vs. DBU) to reduce side reactions during esterification .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Systematic Review : Follow COSMOS-E guidelines to assess study design heterogeneity (e.g., cell lines, dosage ranges) and perform sensitivity analyses to identify confounding variables .

- Dose-Response Meta-Analysis : Pool data from in vitro studies to evaluate concentration-dependent effects and clarify discrepancies in IC50 values .

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

- Methodology :

- Kinetic Studies : Use Michaelis-Menten assays to determine inhibition constants (Ki) under varying substrate concentrations. Compare results with computational docking simulations (e.g., AutoDock Vina) to validate binding sites .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Q. What experimental designs are suitable for assessing environmental impacts of this compound waste?

- Methodology :

- Aquatic Toxicity Testing : Use OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia magna immobilization) to measure EC50 values .

- Degradation Studies : Perform photolysis (UV irradiation) and hydrolysis (pH 4–9) experiments to track breakdown products via LC-MS/MS .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.